Akuammicine
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Overview
Description
Akuammicine is a monoterpenoid indole alkaloid with formula C20H22N2O2, isolated from several plant species including Alstonia spatulata, Catharanthus roseus and Vinca major. It has a role as a plant metabolite. It is a methyl ester, a tertiary amino compound, an organic heteropentacyclic compound and a monoterpenoid indole alkaloid. It is a conjugate base of an akuammicine(1+).
Scientific Research Applications
Synthesis and Structural Analysis
Biogenetic Approaches : Akuammicine has been synthesized using novel reactions, demonstrating its significance in the study of Strychnos alkaloids. This synthesis provides a platform for exploring the structural aspects and potential applications of akuammicine and related compounds (Ito et al., 2001).
Alsmaphorazine B Synthesis : Research shows akuammicine's conversion into complex hexacyclic structures, emphasizing its versatility in alkaloid synthesis and contributing to our understanding of biogenetic hypotheses in this domain (Hong & Vanderwal, 2015).
Total Syntheses of Akuammicine : Developments in the total synthesis of akuammicine highlight its importance in the field of organic chemistry and alkaloid research. These syntheses utilize innovative approaches and have implications for the study of related natural products (Sirasani et al., 2010).
Biological and Pharmacological Studies
Pharmacological Characterization : Akuammicine has been isolated and characterized for its interaction with central nervous system receptors, particularly opioid receptors. This research offers insights into akuammicine’s potential therapeutic applications and its role in novel opioid development (Creed et al., 2020).
Glucose Uptake Effects : A study on the chloroform extract of Picralima nitida seeds, containing akuammicine, revealed its role in stimulating glucose uptake in adipocytes, indicating potential applications in metabolic research (Shittu et al., 2010).
Biosynthetic Pathways
- Biosynthesis Insights : Research on akuammicine has provided valuable information about its biosynthesis, particularly the role of preakuammicine as a key intermediate. These insights are crucial for understanding the biosynthesis of monoterpene indole alkaloids (Benayad et al., 2016).
properties
CAS RN |
639-43-0 |
---|---|
Product Name |
Akuammicine |
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1 |
InChI Key |
AGZMFTKKLPHOMT-XLPBPZHDSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |
SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Akuammicine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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